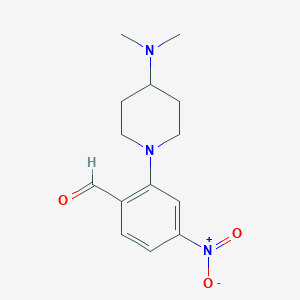

2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde

Description

2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde is a benzaldehyde derivative featuring a nitro group at the para position (C4) and a 4-dimethylaminopiperidinyl substituent at the ortho position (C2) on the aromatic ring. The nitro group confers strong electron-withdrawing properties, while the dimethylaminopiperidine moiety introduces steric bulk and basicity, influencing reactivity and solubility.

Properties

IUPAC Name |

2-[4-(dimethylamino)piperidin-1-yl]-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)14-9-13(17(19)20)4-3-11(14)10-18/h3-4,9-10,12H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCOQTXHISCFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C=CC(=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with 4-(dimethylamino)piperidine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

Reduction: Sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents and strong bases are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while reduction of the aldehyde group yields an alcohol.

Scientific Research Applications

2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Isomer: 4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde

The closest structural analog is 4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde (CAS 1707357-95-6), a positional isomer where the nitro and piperidinyl groups occupy opposite positions (nitro at C2, piperidinyl at C4) . Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Electronic Effects: The nitro group’s position significantly alters electron density.

Steric Hindrance : The piperidinyl group at C2 in the target compound may sterically shield the aldehyde, reducing its reactivity in nucleophilic addition reactions. In contrast, the isomer’s C4-piperidinyl group imposes less direct steric interference .

Comparison with Other Benzaldehyde Derivatives

- 4-Nitrobenzaldehyde: Lacks the piperidinyl group, resulting in higher crystallinity but lower solubility in non-polar solvents.

- 2-(Piperidin-1-yl)benzaldehyde: Replaces dimethylamino with a simpler piperidine, reducing basicity and steric complexity.

Research Implications and Gaps

- Reactivity Studies : The target compound’s aldehyde reactivity under varying conditions (e.g., Grignard reactions, condensations) remains unexplored.

- Pharmacological Potential: The dimethylaminopiperidine moiety is common in kinase inhibitors; structural tuning via nitro positioning could modulate target affinity.

- Synthetic Challenges : Positional isomerism complicates purification, necessitating advanced chromatography or crystallization techniques.

Biological Activity

2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethylamino group and a nitrobenzaldehyde moiety . This structure is crucial for its interactions with biological macromolecules, influencing its pharmacological properties.

The biological effects of 2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde are primarily mediated through its interactions with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the dimethylamino group can modulate neurotransmitter activity and enzyme inhibition. These interactions can lead to alterations in biological pathways, contributing to the compound's observed effects.

Anticancer Activity

Research has demonstrated that derivatives of 2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against hematologic tumors:

These values suggest that the compound has a strong inhibitory effect on cancer cell proliferation, particularly in acute erythroid leukemia (HEL) and chronic myeloid leukemia (K-562).

Antimicrobial Activity

Additionally, the compound has been investigated for its antimicrobial properties . While specific data on 2-(4-(Dimethylamino)piperidin-1-yl)-4-nitrobenzaldehyde is limited, related compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria . The nitro group in the structure is often associated with enhanced antimicrobial activity.

Study on Antiproliferative Activity

A detailed study evaluated the antiproliferative effects of various derivatives of the compound on multiple cancer cell lines. The findings highlighted that modifications to the piperidine ring significantly influenced cytotoxicity, with certain substitutions leading to enhanced activity compared to the parent compound .

Selectivity in Cancer Treatment

Another aspect of research focused on the selectivity of these compounds for cancer cells versus normal cells. For example, some derivatives displayed low cytotoxicity in non-cancerous Vero cells while maintaining high activity against tumor cells, indicating a potential therapeutic window for clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.